

Technical Support Center: BMS-986104

Hydrochloride In Vivo Studies

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Compound of Interest		
Compound Name:	BMS-986104 hydrochloride	
Cat. No.:	B606282	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **BMS-986104 hydrochloride**. The focus is on improving its in vivo bioavailability, with a specific emphasis on enhancing the conversion to its active phosphate metabolite, BMS-986104-P.

Frequently Asked Questions (FAQs)

Q1: What is BMS-986104 and what is its mechanism of action?

BMS-986104 is a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist.[1][2] It is a prodrug that requires in vivo phosphorylation to its active metabolite, BMS-986104-phosphate (BMS-986104-P), to exert its pharmacological effect.[3][4] The primary mechanism of action involves the modulation of S1P1 receptors, which play a crucial role in lymphocyte trafficking.[5][6] By acting as a functional antagonist of the S1P1 receptor, BMS-986104-P leads to the sequestration of lymphocytes in lymph nodes, reducing their circulation in the bloodstream and infiltration into tissues.[6][7]

Q2: What are the known challenges with the in vivo bioavailability of **BMS-986104** hydrochloride?

The primary challenge with BMS-986104 is not necessarily poor absorption of the parent compound, but rather the limited and variable conversion to its pharmacologically active phosphate metabolite, BMS-986104-P, in vivo.[4] Clinical studies have indicated a long pharmacokinetic half-life of the parent drug and a reduced formation of the active phosphate



metabolite.[4] This inefficient phosphorylation can lead to suboptimal efficacy and high variability in experimental results.

Q3: What are the general strategies to improve the oral bioavailability of a hydrochloride salt of a lipophilic compound like BMS-986104?

For lipophilic hydrochloride salts, several formulation strategies can be employed to enhance oral bioavailability:

- Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems can improve its solubility and absorption.[3][8]
- Use of Solubilizing Excipients: Excipients that enhance the solubility of the drug in the gastrointestinal tract can improve its absorption.[9][10]
- pH Modification: For weakly basic drugs, modifying the microenvironment pH in the formulation can enhance dissolution.[9]
- Salt Selection: While BMS-986104 is a hydrochloride salt, exploring other salt forms with improved solubility and dissolution characteristics could be a strategy.[8]
- Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.

Troubleshooting Guide: Low In Vivo Efficacy or High Variability

This guide addresses the common issue of observing lower-than-expected efficacy or high variability in in vivo experiments with **BMS-986104 hydrochloride**, which is often linked to poor bioavailability of the active metabolite.

Problem: Inconsistent or low levels of lymphocyte reduction in preclinical models.

This is a primary indicator of insufficient levels of the active BMS-986104-P.

Potential Causes and Troubleshooting Steps:



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Potential Cause	Troubleshooting Steps
Inefficient Phosphorylation of the Prodrug	1. Optimize the Formulation: The choice of vehicle and excipients is critical for prodrug conversion. Consider formulations that enhance solubility and potentially facilitate enzymatic activity. Lipid-based formulations or the inclusion of specific surfactants may improve absorption and subsequent phosphorylation. 2. Evaluate Different Administration Routes: While oral administration is common, for initial proof-of-concept studies, parenteral routes (e.g., intravenous or intraperitoneal) can be used to bypass absorption and first-pass metabolism, directly assessing the efficacy of the parent compound to be phosphorylated systemically. 3. Co-administration with Phosphatase Inhibitors (for mechanistic studies): In non-clinical, mechanistic studies, co-administration with a phosphatase inhibitor could help to understand the balance between phosphorylation and dephosphorylation, though this is not a therapeutic strategy.
Poor Solubility and Dissolution of the Hydrochloride Salt	1. Formulation with Solubilizing Agents: Utilize vehicles known to improve the solubility of lipophilic compounds. Preclinical studies have used polyethylene glycol 300 (PEG300). Other options include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). 2. Control of Micro-pH: For hydrochloride salts, the local pH can significantly impact solubility. The inclusion of acidic excipients in a solid dosage form can help maintain a lower pH microenvironment, promoting dissolution.[11] 3. Avoid Incompatible Excipients: Be aware that some common excipients, like magnesium stearate, can induce

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	disproportionation of hydrochloride salts, converting them to the less soluble free base and hindering absorption.[8][12]	
Impact of Food	1. Standardize Feeding Conditions: The presence of food can significantly alter the gastrointestinal environment (e.g., pH, gastric emptying time) and affect drug absorption and metabolism.[13] For preclinical studies, it is crucial to standardize the feeding schedule of the animals (e.g., fasted or fed state) to reduce variability. 2. Conduct a Food Effect Study: If clinically relevant, perform a formal food effect study to understand how food impacts the pharmacokinetics of both BMS-986104 and its active phosphate.	
Inaccurate Bioanalysis	1. Validated Analytical Method: Ensure you are using a validated and sensitive bioanalytical method (e.g., LC-MS/MS) for the simultaneous quantification of both BMS-986104 and BMS-986104-P in the relevant biological matrix (e.g., plasma, blood).[3][14] 2. Sample Handling and Stability: The phosphate metabolite can be unstable. Proper sample handling, including the use of phosphatase inhibitors during sample collection and storage at low temperatures (-80°C), is critical to prevent ex vivo conversion or degradation.[2]	

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of BMS-986104 and BMS-986104-P in Mouse



Parameter	BMS-986104 (3d)	BMS-986104-P (3d-P)
Dose	10 mg/kg (oral)	1 mg/kg (intravenous)
Vehicle (Oral)	90% PEG300, 5% ethanol, 5% TPGS	N/A
Vehicle (IV)	N/A	18.4% hydroxypropyl beta cyclodextrin, 81.6% citrate buffer
Cmax (ng/mL)	1800	120
Tmax (h)	4	0.08
AUCinf (ng*h/mL)	45000	2500
t1/2 (h)	12	36
(Data summarized from a preclinical study in mice)[15]		

Experimental Protocols

Protocol 1: Oral Administration of BMS-986104 Hydrochloride in a Mouse Model

This protocol is based on preclinical studies performed on BMS-986104.[15]

1. Formulation Preparation:

- Prepare a vehicle solution consisting of 90% polyethylene glycol 300 (PEG300), 5% ethanol, and 5% d-alpha-tocopheryl polyethylene glycol succinate (TPGS).
- Dissolve **BMS-986104 hydrochloride** in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).
- Ensure the compound is fully dissolved. Gentle warming and vortexing may be required.

2. Animal Handling and Dosing:

- Use appropriate mouse strain as per the study design (e.g., C57BL/6).
- Acclimatize the animals for at least one week before the experiment.



- Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
- Administer the BMS-986104 hydrochloride formulation orally via gavage at the calculated volume.

3. Sample Collection:

- Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose) via an appropriate method (e.g., tail vein, retro-orbital sinus).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a phosphatase inhibitor to stabilize the phosphate metabolite.
- Process the blood to obtain plasma by centrifugation at 4°C.
- Store plasma samples at -80°C until bioanalysis.

4. Bioanalysis:

- Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of BMS-986104 and BMS-986104-P in mouse plasma.
- Use stable isotope-labeled internal standards for both analytes to ensure accuracy and precision.

Protocol 2: In Vitro Assessment of Prodrug Phosphorylation

This protocol provides a general framework for assessing the conversion of BMS-986104 to its active phosphate in vitro.

1. In Vitro Models:

- Intestinal Mucosa Scraps: This model has high alkaline phosphatase (ALP) activity and can be a good predictor of intestinal conversion.[16]
- Caco-2 Cell Monolayers: This model can provide information on both permeability and bioconversion.[16]
- Liver Microsomes or S9 Fractions: These can be used to assess the role of hepatic enzymes in phosphorylation.
- 2. Experimental Procedure (using Caco-2 cells as an example):
- Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer.



- Prepare a solution of **BMS-986104 hydrochloride** in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
- Add the BMS-986104 solution to the apical side of the Caco-2 monolayer.
- At various time points, collect samples from both the apical and basolateral compartments.
- Analyze the samples by LC-MS/MS to quantify the concentrations of BMS-986104 and BMS-986104-P.

3. Data Analysis:

- Calculate the rate of appearance of BMS-986104-P in both compartments.
- Determine the apparent permeability (Papp) of both the parent drug and the metabolite.

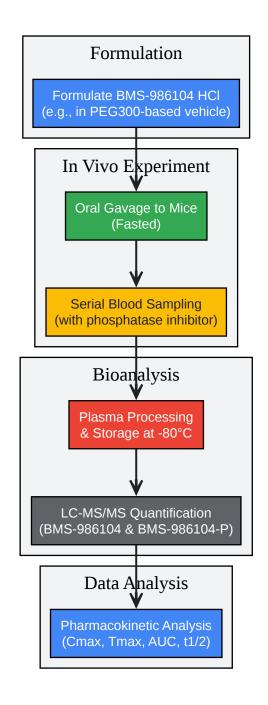
Mandatory Visualizations



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Caption: S1P1 Receptor Signaling Pathway of BMS-986104-P.

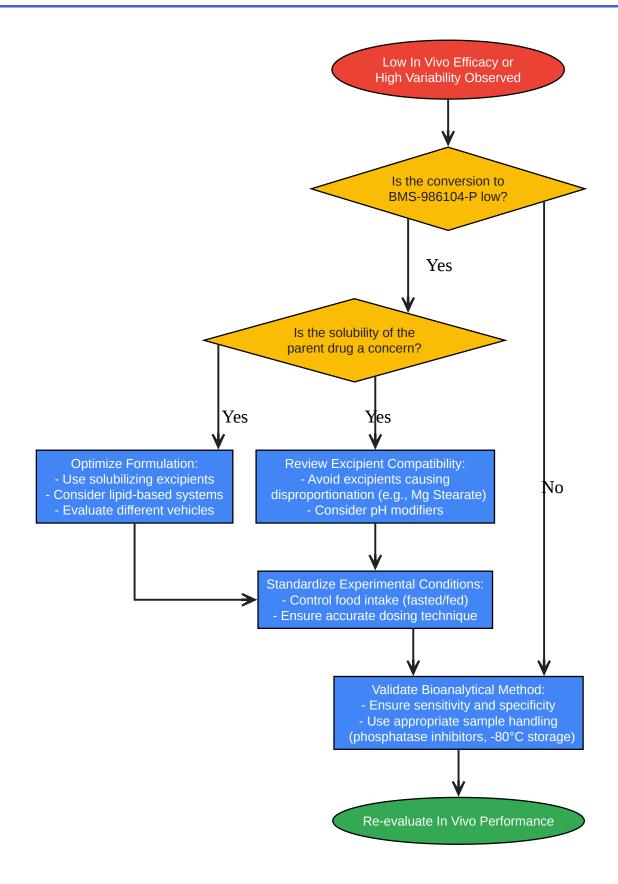




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Caption: Experimental Workflow for In Vivo Bioavailability Study.





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Caption: Troubleshooting Logic for BMS-986104 In Vivo Studies.



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